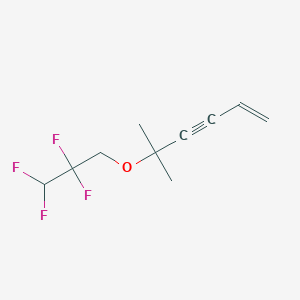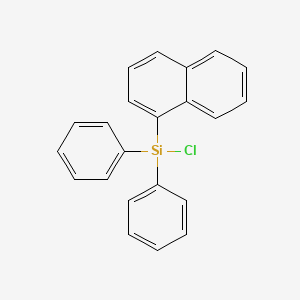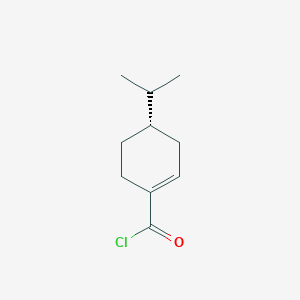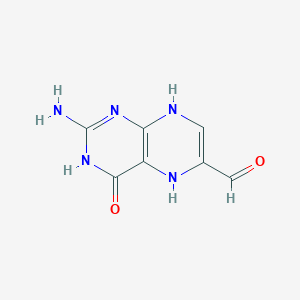
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne is an organic compound characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its structure. The compound also features a tetrafluoropropoxy group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne typically involves multiple steps, starting with the preparation of the tetrafluoropropoxy group. This group can be introduced through nucleophilic substitution reactions involving appropriate fluorinated precursors. The alkyne and alkene functionalities are then incorporated through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The tetrafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Conversion to saturated hydrocarbons.
Substitution: Formation of new ethers or alcohols.
Aplicaciones Científicas De Investigación
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. The tetrafluoropropoxy group enhances its stability and bioavailability, making it a valuable candidate for further research.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne: Unique due to the presence of both alkyne and alkene groups.
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hexane: Lacks the alkyne and alkene functionalities.
5-Methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-yne: Contains only the alkyne group.
Uniqueness
The presence of both alkyne and alkene groups in this compound makes it a versatile compound for various chemical transformations and applications. Its tetrafluoropropoxy group further enhances its chemical stability and reactivity, distinguishing it from similar compounds.
Propiedades
Número CAS |
72063-49-1 |
|---|---|
Fórmula molecular |
C10H12F4O |
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
5-methyl-5-(2,2,3,3-tetrafluoropropoxy)hex-1-en-3-yne |
InChI |
InChI=1S/C10H12F4O/c1-4-5-6-9(2,3)15-7-10(13,14)8(11)12/h4,8H,1,7H2,2-3H3 |
Clave InChI |
FOLDQLTYAFWZHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC=C)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)






![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)


![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)

